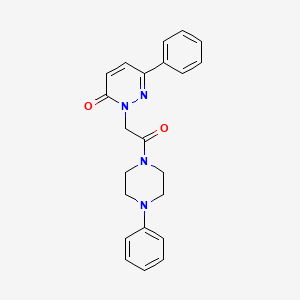

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-21-12-11-20(18-7-3-1-4-8-18)23-26(21)17-22(28)25-15-13-24(14-16-25)19-9-5-2-6-10-19/h1-12H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBVIYIGQUYDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenylpiperazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyridazinone core. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: The phenyl and piperazine groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have synthesized derivatives of the compound, focusing on its anticonvulsant properties. For instance, a series of related compounds were tested for their efficacy against seizures, demonstrating promising results that suggest a mechanism of action involving modulation of neurotransmitter systems .

Neuropharmacology

The compound's structural features, particularly the piperazine moiety, are known to interact with various neurotransmitter receptors. Research indicates that it may act as an antagonist or modulator at serotonin and dopamine receptors, which are critical in treating psychiatric disorders .

Cancer Research

Preliminary investigations into the compound's effects on cancer cell lines have shown potential antiproliferative activity. The compound's ability to induce apoptosis in certain cancer cells has been documented, making it a candidate for further exploration in oncology .

Antidepressant Properties

Studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The potential for this compound to influence mood disorders through serotonergic pathways is an area of ongoing research .

Case Study 1: Anticonvulsant Testing

A study published in a peer-reviewed journal synthesized several derivatives of the compound and evaluated their anticonvulsant activity using the maximal electroshock seizure (MES) test in rodents. The results indicated that modifications to the piperazine ring significantly enhanced anticonvulsant efficacy compared to the parent compound .

Case Study 2: Neuropharmacological Profile

In a neuropharmacological screening, the compound was assessed for its binding affinity to various receptors including serotonin (5-HT) and dopamine (D2) receptors. Results showed moderate binding affinity, suggesting its potential use as a therapeutic agent for mood disorders .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

- Molecular Formula : C₁₈H₁₄N₂O₂

- Molecular Weight : 290.32 g/mol

- CAS Registry Number : 63900-49-2

- Key Structural Features :

- Pyridazin-3(2H)-one core substituted with a phenyl group at position 4.

- A 2-(4-phenylpiperazin-1-yl)-2-oxoethyl side chain at position 2.

Synthesis :

The compound is synthesized via nucleophilic substitution of 6-phenylpyridazin-3(2H)-one with a halide derivative of 2-(4-phenylpiperazin-1-yl)-2-oxoethyl in acetone, using anhydrous potassium carbonate as a base .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Observations :

- The 4-phenylpiperazine moiety in the target compound enhances π-π interactions and receptor binding compared to 4-methylpiperazine (e.g., ) or 4-methoxyphenylpiperazine (e.g., ).

Physicochemical Properties

Table 2: Solubility and Thermodynamic Data

Biological Activity

The compound 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 350.42 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with appropriate carbonyl precursors, followed by cyclization to form the pyridazinone structure. Various methodologies have been reported in the literature, including microwave-assisted synthesis and conventional methods using solvents such as ethanol or dimethylformamide (DMF) .

Antiproliferative Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro, particularly against breast cancer and lung cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating moderate potency .

COX Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. A related study demonstrated that modifications in the phenyl ring could enhance COX-2 inhibitory activity, suggesting that this compound may also exhibit similar properties .

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also interact with serotonin receptors, potentially offering antidepressant-like effects. Research on piperazine derivatives indicates that they can act as selective serotonin reuptake inhibitors (SSRIs), which could position this compound as a candidate for further development in treating mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Anticancer Activity : A series of pyridazine derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced their activity .

- COX Inhibition Studies : A comparative analysis of several pyridazine derivatives revealed that those with electron-donating groups exhibited higher COX-2 inhibition rates, suggesting a structure-activity relationship that could be leveraged in drug design .

- SSRIs and Piperazine Derivatives : Research on 4-fluorophenoxy-piperazine derivatives highlighted their potential as SSRIs with improved side effect profiles, indicating a possible therapeutic avenue for compounds like this compound .

Q & A

Q. Q1. What are the established synthetic routes for 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A common route involves:

Nucleophilic addition-elimination : Reacting 6-phenylpyridazin-3(2H)-one with a substituted carbonyl compound (e.g., bromoacetophenone derivatives) in the presence of a base like sodium ethoxide .

Piperazine incorporation : Introducing the 4-phenylpiperazine moiety through alkylation or acylation reactions. Optimization includes:

- Solvent selection (e.g., ethanol or methanol for reflux).

- Catalyst use (e.g., phase-transfer catalysts for improved reactivity).

- Purification via column chromatography or recrystallization to achieve >90% purity .

Q. Q2. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity. For example, the pyridazinone ring protons resonate at δ 6.5–8.5 ppm .

- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm for the oxo group) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO, theoretical [M+H] = 402.1923) .

- Elemental Analysis : Validate empirical formula (e.g., C: 65.71%, H: 5.64%, N: 17.08%) .

Advanced Research Questions

Q. Q3. How does crystallographic data inform the conformational stability and intermolecular interactions of this compound?

Methodological Answer:

- X-ray Diffraction : Single-crystal studies reveal:

- Triclinic crystal system (space group P1) with unit cell parameters:

, angles . - Intermolecular interactions : C–H⋯π stacking between phenyl groups and hydrogen bonding involving the pyridazinone carbonyl stabilize the lattice .

- Triclinic crystal system (space group P1) with unit cell parameters:

- Conformational Analysis : The 4-phenylpiperazine group adopts a chair conformation, minimizing steric strain .

Q. Q4. What computational approaches are suitable for modeling the electronic properties and structure-activity relationships (SAR) of this compound?

Methodological Answer:

Q. Q5. How does this compound modulate biological targets such as phosphodiesterases (PDEs), and what experimental assays validate its activity?

Methodological Answer:

- Mechanistic Insight : The pyridazinone core competitively inhibits PDE4/5 by mimicking cyclic nucleotides, disrupting cAMP/cGMP hydrolysis .

- In Vitro Assays :

- SAR Studies : Modifying the 4-phenylpiperazine substituent (e.g., fluorophenyl derivatives) enhances selectivity for PDE4B .

Data Contradictions and Resolution

Q. Q6. How can researchers resolve discrepancies in reported synthetic yields (40–85%) for this compound?

Methodological Answer:

- Variable Factors :

- Reaction Time : Prolonged reflux (>24 hrs) improves yield but risks decomposition.

- Catalyst Load : Excess base (e.g., NaOEt) may cause side reactions (e.g., O-alkylation).

- Resolution Strategies :

- Design a Design of Experiments (DoE) matrix to optimize time, temperature, and catalyst ratio.

- Use in-situ monitoring (e.g., TLC or HPLC) to track intermediate formation .

Future Research Directions

Q. Q7. What unexplored pharmacological applications warrant investigation for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.